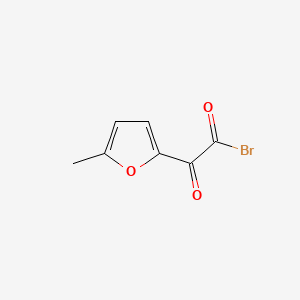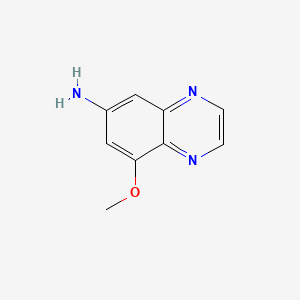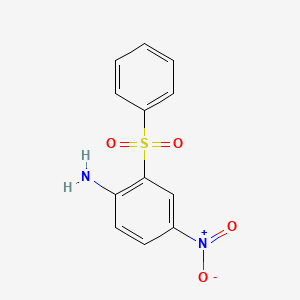
2-Amino-5-nitrodiphenylsulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-nitrodiphenylsulfone is an organic compound with the molecular formula C12H10N2O4S It is characterized by the presence of an amino group and a nitro group attached to a diphenylsulfone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrodiphenylsulfone typically involves the nitration of diphenylsulfone followed by the introduction of an amino group. One common method includes the following steps:
Nitration: Diphenylsulfone is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-nitrodiphenylsulfone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrochloric acid.
Nitrating Agents: Concentrated sulfuric acid, concentrated nitric acid.
Solvents: Common solvents include water, ethanol, and other organic solvents depending on the reaction requirements.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by substitution reactions involving the amino group.
Applications De Recherche Scientifique
2-Amino-5-nitrodiphenylsulfone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-nitrodiphenylsulfone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrophenol: Similar structure but lacks the sulfone group.
2-Amino-5-nitrobenzophenone: Contains a ketone group instead of a sulfone group.
2-Amino-5-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfone group.
Uniqueness
2-Amino-5-nitrodiphenylsulfone is unique due to the presence of both an amino group and a nitro group on a diphenylsulfone structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-11-7-6-9(14(15)16)8-12(11)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXSXQDHJEYRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
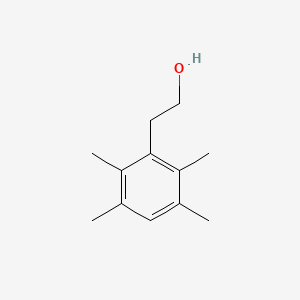
![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)
![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)
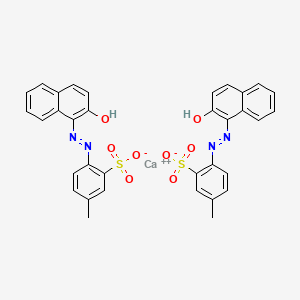
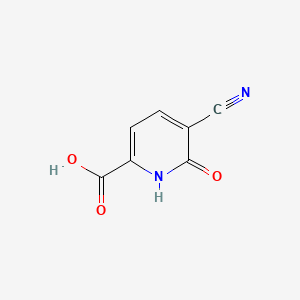
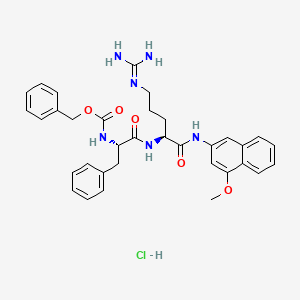

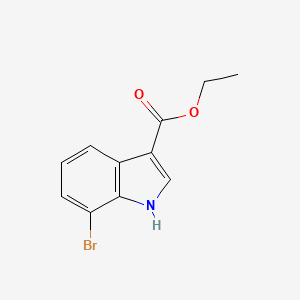
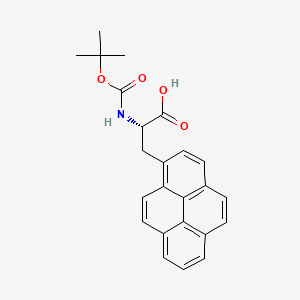
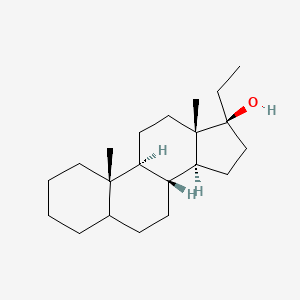
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)
